![molecular formula C16H10N2O3 B13697554 9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)
9-Methoxyindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxyindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines This compound is characterized by a fused ring system consisting of an indole and a quinazoline moiety, with methoxy and carbonyl functional groups at specific positions
Preparation Methods
The synthesis of 9-Methoxyindolo[2,1-b]quinazoline-6,12-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of tryptanthrin with appropriate reagents under controlled conditions. For instance, tryptanthrin can be reacted with hydrazonoyl chlorides in refluxing acetonitrile to yield functionalized spiroindoloquinazolines . The reaction is usually carried out under an inert atmosphere without the need for metal promoters or activators .
Chemical Reactions Analysis
9-Methoxyindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Cyclization: The compound can participate in cyclization reactions to form spiro derivatives, such as spiroindoloquinazolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various functionalized derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Methoxyindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells . The compound’s ability to undergo electron transfer reactions is crucial for its biological activity, particularly in the inhibition of parasitic organisms .
Comparison with Similar Compounds
9-Methoxyindolo[2,1-b]quinazoline-6,12-dione can be compared with other similar compounds, such as:
Tryptanthrin: A natural alkaloid with a similar indoloquinazoline structure, known for its antimicrobial and antitumor activities.
Spiroindoloquinazolines: These compounds are derived from this compound and exhibit diverse biological activities.
Quinazoline Derivatives: These compounds share the quinazoline moiety and are used in various therapeutic applications.
Properties
Molecular Formula |
C16H10N2O3 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
9-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
InChI Key |
DRPLTQKGAWYVAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


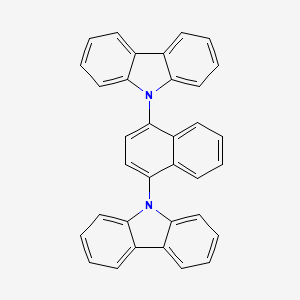
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)

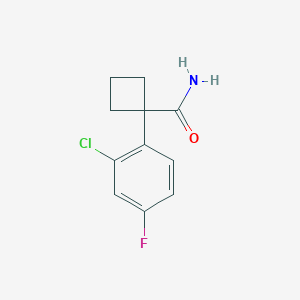
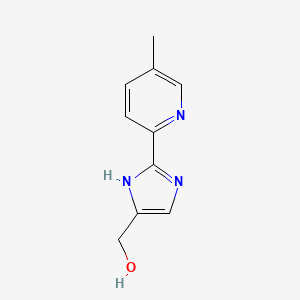
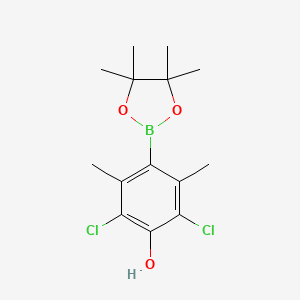



![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
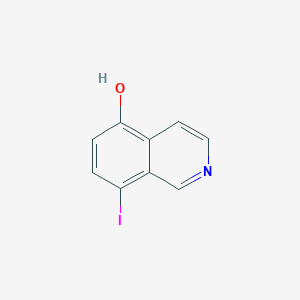
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
